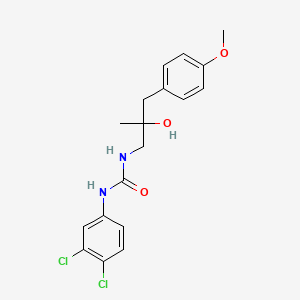

1-(3,4-Dichlorophenyl)-3-(2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)urea

描述

Foundations of Urea Chemistry

The 1828 Wöhler synthesis marked a paradigm shift by demonstrating urea’s formation from inorganic ammonium cyanate, bridging organic and inorganic chemistry. This breakthrough laid the groundwork for systematic exploration of urea derivatives. Early 20th-century researchers recognized urea’s hydrogen-bonding capacity, leading to derivatives like phenylurea (1848) and alkylureas (1890s) for studying molecular interactions.

Post-1950s saw targeted development of bioactive urea compounds:

Evolution of Halogenated Urea Derivatives

The 1960s–1980s witnessed strategic halogen incorporation to enhance bioactivity:

Chlorine’s electron-withdrawing effects proved particularly valuable for:

属性

IUPAC Name |

1-(3,4-dichlorophenyl)-3-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20Cl2N2O3/c1-18(24,10-12-3-6-14(25-2)7-4-12)11-21-17(23)22-13-5-8-15(19)16(20)9-13/h3-9,24H,10-11H2,1-2H3,(H2,21,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDPJZVUPMQVFCH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC=C(C=C1)OC)(CNC(=O)NC2=CC(=C(C=C2)Cl)Cl)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20Cl2N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-Dichlorophenyl)-3-(2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)urea typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 3,4-dichloroaniline with an appropriate isocyanate to form the urea linkage. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or toluene to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-quality this compound.

化学反应分析

Types of Reactions

1-(3,4-Dichlorophenyl)-3-(2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)urea can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone.

Reduction: The nitro groups, if present, can be reduced to amines.

Substitution: Halogen atoms in the phenyl rings can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) under reflux conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone, while substitution reactions could introduce various functional groups into the phenyl rings.

科学研究应用

1-(3,4-Dichlorophenyl)-3-(2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)urea has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored as a candidate for drug development due to its unique structure and potential therapeutic effects.

Industry: Utilized in the development of new materials and chemical processes.

作用机制

The mechanism of action of 1-(3,4-Dichlorophenyl)-3-(2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.

相似化合物的比较

Comparison with Similar Compounds

Structural and Functional Analogues

The compound can be compared to other di-substituted ureas with aryl or alkyl substituents. Key structural variations influence solubility, stability, and biological activity. Below is a comparative analysis based on the evidence:

Key Observations

Substituent Effects on Bioactivity: Diuron’s simple dimethyl substitution confers high lipophilicity, favoring membrane penetration and herbicidal activity .

Synthetic Yields and Stability: Compound 6g (81.9% yield) and analogs in highlight the feasibility of synthesizing dichlorophenyl ureas with electron-withdrawing groups (e.g., cyano) .

Biological Mechanisms :

- Di-substituted ureas like BTdCPU and NCPdCPU exhibit growth inhibition, possibly through kinase or receptor modulation . The target compound’s hydroxy and methoxy groups might enable unique protein interactions compared to halogenated analogs.

Environmental and Toxicological Profiles :

- Ureas such as Diuron and Chlortoluron () are regulated due to environmental persistence . The target compound’s polar substituents might reduce bioaccumulation risks.

生物活性

1-(3,4-Dichlorophenyl)-3-(2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)urea is a synthetic compound notable for its complex structure and potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into the biological activity of this compound, examining its mechanisms, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C18H20Cl2N2O3, with a molecular weight of 383.27 g/mol. The compound features a urea linkage that is critical for its biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes or receptors involved in various cellular pathways. The presence of functional groups allows for potential inhibition or modulation of these targets, affecting processes like signal transduction and gene expression regulation.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant antiproliferative effects against various cancer cell lines. For instance, studies have shown that diaryl urea derivatives demonstrate promising results against lung (A549) and colorectal (HCT-116) cancer cell lines, with IC50 values indicating effective inhibition of cell growth .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties . Similar urea derivatives have shown effectiveness against a range of bacterial strains, suggesting that this compound may possess similar capabilities. The mechanism likely involves disruption of bacterial cell wall synthesis or interference with protein synthesis pathways.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds:

- Antiproliferative Activity : A study on diaryl urea derivatives found that certain compounds exhibited IC50 values as low as 2.39 μM against A549 cells, indicating strong anticancer potential .

- Genotoxicity Studies : Investigations into the genotoxic effects of chloroethylnitrosoureas revealed that structural modifications can significantly impact their mutagenicity and carcinogenicity profiles. This highlights the importance of structural characteristics in determining biological activity .

- Molecular Docking Studies : Computational studies have shown that the urea structure can form hydrogen bonds with target proteins, enhancing binding affinity and specificity .

Comparative Analysis with Similar Compounds

| Compound Name | IC50 (μM) A549 | IC50 (μM) HCT-116 | Mechanism |

|---|---|---|---|

| This compound | TBD | TBD | Enzyme inhibition |

| Sorafenib | 2.12 ± 0.18 | 2.25 ± 0.71 | Kinase inhibition |

| Other Diaryl Ureas | Varies | Varies | Antiproliferative |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。